molecular formula C27H24BKN9 B575922 Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate CAS No. 184032-06-2

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate

Cat. No.: B575922
CAS No.: 184032-06-2
M. Wt: 524.46
InChI Key: DGFWQPAJQMDSFQ-UHFFFAOYSA-N
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Description

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate is a type of hydrotris(pyrazolyl)borate ligand. These ligands are synthesized from corresponding pyrazoles and KBH4 . They are crystallized as their hydrated potassium salts .


Synthesis Analysis

The synthesis of these ligands involves the reaction of the corresponding pyrazoles with KBH4 . The reaction takes place under mild conditions, allowing for the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .


Molecular Structure Analysis

In the solid state, these ligands crystallize as their hydrated potassium salts . For example, KTp3Py,Me·H2O is a coordination polymer in which two of the three pyridine nitrogens of each Tp3Py,Me ligand are used to coordinate neighboring potassium ions .


Chemical Reactions Analysis

These ligands have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mechanism of Action

Target of Action

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate, also known as MFCD01862446, is a boron-based compound. Boron-based compounds are generally known for their ability to form stable complexes with various metal ions, suggesting that metal ions could be potential targets .

Mode of Action

It’s known that boron-based compounds like mfcd01862446 are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium . This suggests that MFCD01862446 may interact with its targets through similar nucleophilic mechanisms.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that MFCD01862446 may play a role in carbon-carbon bond formation, which is a fundamental process in organic synthesis.

Result of Action

Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that MFCD01862446 may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.

Properties

InChI

InChI=1S/C27H24BN9.K/c1-19-13-25(22-7-4-10-29-16-22)32-35(19)28(36-20(2)14-26(33-36)23-8-5-11-30-17-23)37-21(3)15-27(34-37)24-9-6-12-31-18-24;/h4-18H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFWQPAJQMDSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C(=CC(=N1)C2=CN=CC=C2)C)(N3C(=CC(=N3)C4=CN=CC=C4)C)N5C(=CC(=N5)C6=CN=CC=C6)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BKN9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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